![molecular formula C17H15FO4 B168617 Dibenzyl 2-fluoromalonate CAS No. 133384-81-3](/img/structure/B168617.png)
Dibenzyl 2-fluoromalonate
Overview
Description
Dibenzyl 2-fluoromalonate is a chemical compound with the molecular formula C17H15FO4 . It is used in various chemical reactions and has a molecular weight of 302.30 g/mol .
Synthesis Analysis
Dibenzyl 2-fluoromalonate can be synthesized from diethyl 2-fluoromalonate ester, which is utilized as a building block for the synthesis of 2-fluoro-2-arylacetic acid and fluorooxindole derivatives .Molecular Structure Analysis
The molecular structure of Dibenzyl 2-fluoromalonate consists of 17 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, and 4 oxygen atoms . The InChI string representation of its structure isInChI=1S/C17H15FO4/c18-15(16(19)21-11-13-7-3-1-4-8-13)17(20)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
. Physical And Chemical Properties Analysis
Dibenzyl 2-fluoromalonate has a molecular weight of 302.30 g/mol . It has a density of 1.2±0.1 g/cm³, a boiling point of 399.5±32.0 °C at 760 mmHg, and a flash point of 188.6±20.0 °C . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 8 freely rotating bonds .Scientific Research Applications
Synthesis of Fluorinated Compounds : Diethyl 2-fluoromalonate ester, a related compound, is used as a building block for synthesizing 2-fluoro-2-arylacetic acid and fluorooxindole derivatives. This involves nucleophilic aromatic substitution reactions, followed by decarboxylation, esterification, and reductive cyclisation processes (Harsanyi et al., 2014).
Production of Fluorinated Pharmaceuticals and Materials : The compound is involved in the synthesis of fluoropolymers and various fluorinated compounds, utilizing the biochemical machinery of living cells (Nguyen, 2017).
Drug Synthesis and Antitumor Activities : Dibenzyl trisulfide, another related compound, shows promise as a drug prototype with significant antitumor activities. This is reflected in the development of fluorapacin, a broad-spectrum anti-cancer molecule with a good safety profile (Murray et al., 2016).
Inhibitory Impact on Drug-Metabolizing Enzymes : Research indicates that dibenzyl trisulfide can significantly impact the activities of major drug-metabolizing enzymes, suggesting potential for medicinal plant-drug interactions (Murray et al., 2016).
Application in High Voltage Lithium Ion Batteries : Derivatives of dibenzyl 2-fluoromalonate, such as bis(trimethylsilyl) 2-fluoromalonate, are used as additives in electrolytes for high voltage lithium ion batteries, enhancing their performance and efficiency (Lyu et al., 2019).
Synthesis of Fluorine-containing Amino Acids : Aminomalonates react with difluoro- and chlorofluorocarbene to produce various β-fluorinated alanine derivatives, indicating the compound's utility in synthesizing fluorine-containing amino acids (Tsushima & Kawada, 1985).
properties
IUPAC Name |
dibenzyl 2-fluoropropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO4/c18-15(16(19)21-11-13-7-3-1-4-8-13)17(20)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNITJYYNOTRCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C(=O)OCC2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl 2-fluoromalonate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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